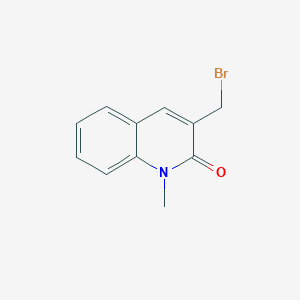
3-(Bromomethyl)-1-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound that features a quinolinone core structure with a bromomethyl substituent at the 3-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2(1H)-quinolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the quinolinone.
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include dehalogenated quinolinone or reduced derivatives.
科学研究应用
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-1-methyl-2(1H)-quinolinone: Similar structure but with a hydroxyl group instead of bromine.
3-(Methyl)-1-methyl-2(1H)-quinolinone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions
属性
CAS 编号 |
114561-16-9 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
InChI 键 |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
规范 SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
同义词 |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















